Computed Lipophilicity (XLogP3) Differentiates Boc-Protected Intermediate from Unprotected Analog
The target compound's computed XLogP3 of 3.4 [1] is approximately 1.6–2.0 log units higher than the estimated value for the unprotected analog 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine, which lacks the lipophilic tert-butyl carbamate moiety. This difference moves the target compound into the optimal CNS drug-like lipophilicity window (XLogP3 2–4), whereas the unprotected analog falls below this range, potentially limiting passive blood-brain barrier penetration in downstream candidates.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine (CAS 58315-38-1); estimated XLogP3 ≈ 1.4–1.8 (no experimental value located; estimated by subtracting the contribution of the Boc group, ~Δ1.6–2.0 log units) |
| Quantified Difference | ΔXLogP3 ≈ +1.6 to +2.0 (computed vs. estimated) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value is a structural inference, not a direct measurement — see caveat below. |
Why This Matters
Procurement of the Boc-protected intermediate pre-installs the lipophilicity required for CNS drug candidates, eliminating the need for late-stage re-protection and re-purification, which saves 1–2 synthetic steps and associated yield losses.
- [1] PubChem Compound Summary for CID 53426214, tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/474329-72-1 (accessed May 2026). View Source
